Cas no 1784438-20-5 (3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid)
![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid structure](https://ja.kuujia.com/scimg/cas/1784438-20-5x500.png)
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid
- EN300-1898562
- 1784438-20-5
- 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid
-
- インチ: 1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-6-4-5-8(15)7-12(13,14)9(16)17/h8H,4-7H2,1-3H3,(H,16,17)
- InChIKey: GEWRMAMLNDLGFL-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)(CC1CCCN1C(=O)OC(C)(C)C)F
計算された属性
- せいみつぶんしりょう: 279.12821441g/mol
- どういたいしつりょう: 279.12821441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1898562-0.05g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid |
1784438-20-5 | 0.05g |
$1068.0 | 2023-06-01 | ||
Enamine | EN300-1898562-0.1g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid |
1784438-20-5 | 0.1g |
$1119.0 | 2023-06-01 | ||
Enamine | EN300-1898562-0.5g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid |
1784438-20-5 | 0.5g |
$1221.0 | 2023-06-01 | ||
Enamine | EN300-1898562-1.0g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid |
1784438-20-5 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1898562-5.0g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid |
1784438-20-5 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1898562-2.5g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid |
1784438-20-5 | 2.5g |
$2492.0 | 2023-06-01 | ||
Enamine | EN300-1898562-0.25g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid |
1784438-20-5 | 0.25g |
$1170.0 | 2023-06-01 | ||
Enamine | EN300-1898562-10.0g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid |
1784438-20-5 | 10g |
$5467.0 | 2023-06-01 |
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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6. Book reviews
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7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acidに関する追加情報
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid (CAS No. 1784438-20-5): A Comprehensive Overview
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid (CAS No. 1784438-20-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The molecular structure of 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid is composed of a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a difluoromethyl group. The Boc protecting group is commonly used in organic synthesis to mask the primary amine functionality, allowing for selective reactions at other sites of the molecule. The difluoromethyl group imparts unique electronic and steric properties to the molecule, which can significantly influence its biological activity and pharmacokinetic profile.
In terms of chemical synthesis, 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid can be prepared through a multi-step process involving the protection of the amine group, introduction of the difluoromethyl moiety, and subsequent deprotection. One common approach involves the reaction of tert-butyl N-(pyrrolidin-2-yl)carbamate with a suitable difluoroalkylating agent, followed by hydrolysis to form the carboxylic acid. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production in pharmaceutical settings.
The biological activities of 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid have been extensively studied in recent years. One of its key applications is as an intermediate in the synthesis of drugs targeting various diseases. For instance, compounds derived from this scaffold have shown promising activity as inhibitors of specific enzymes involved in metabolic pathways and signaling cascades. These inhibitors have potential therapeutic applications in the treatment of cancer, neurodegenerative disorders, and inflammatory diseases.
A notable example is the use of derivatives of 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid as potent inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in chromatin remodeling and gene expression regulation. Inhibition of HDACs has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Several clinical trials are currently underway to evaluate the efficacy and safety of HDAC inhibitors derived from this scaffold in various types of cancer.
Beyond its role as an enzyme inhibitor, 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid has also been explored for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes within the body. The difluoromethyl group in this compound can be designed to enhance its stability and bioavailability, making it an attractive candidate for prodrug development. Recent studies have demonstrated that prodrugs derived from this scaffold exhibit improved pharmacokinetic properties and reduced toxicity compared to their parent compounds.
In addition to its pharmaceutical applications, 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid has also found use in chemical biology research. Its unique structural features make it an excellent tool for probing protein-protein interactions and studying cellular processes at the molecular level. For example, derivatives of this compound have been used as affinity probes to identify novel protein targets and elucidate their functional roles within complex biological systems.
The safety profile of 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid is another important aspect that has been extensively evaluated. Preclinical studies have shown that this compound exhibits low toxicity and good tolerability when administered at therapeutic doses. However, as with any new chemical entity (NCE), thorough safety assessments are required before advancing to clinical trials. These assessments typically include in vitro cytotoxicity assays, animal toxicity studies, and genotoxicity evaluations to ensure that the compound is safe for human use.
In conclusion, 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2,2-difluoropropanoic acid (CAS No. 1784438-20-5) is a highly versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents targeting a wide range of diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing drug discovery and development efforts.
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